molecular formula C10H9NO B1296034 3-Methyl-1H-indole-2-carbaldehyde CAS No. 5257-24-9

3-Methyl-1H-indole-2-carbaldehyde

Cat. No. B1296034
CAS RN: 5257-24-9
M. Wt: 159.18 g/mol
InChI Key: GHSUORIVDBPKKQ-UHFFFAOYSA-N
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Description

3-Methyl-1H-indole-2-carbaldehyde, also known as 3-Methylindole-2-carbaldehyde, is a chemical compound with the empirical formula C10H9O . It has a molecular weight of 145.18 .


Synthesis Analysis

1H-Indole-3-carbaldehyde and its derivatives, including 3-Methyl-1H-indole-2-carbaldehyde, are ideal precursors for the synthesis of active molecules . They are essential and efficient chemical precursors for generating biologically active structures . Multicomponent reactions (MCRs) offer access to complex molecules . This method decreases the deployment of solvents and energy essential for the purification of intermediates .


Molecular Structure Analysis

The molecular structure of 3-Methyl-1H-indole-2-carbaldehyde can be represented by the empirical formula C10H9O .


Chemical Reactions Analysis

The review highlights the recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-1H-indole-2-carbaldehyde include a melting point of 140-142 °C and it is stored at a temperature of 2-8°C .

Scientific Research Applications

  • Multicomponent Reactions (MCRs) in Pharmaceutical Chemistry

    • Summary of the Application : 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in inherently sustainable multicomponent reactions (MCRs), which offer access to complex molecules .
    • Methods of Application : MCRs comprise a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
    • Results or Outcomes : MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and encompass significant and influential synthetic strategies in medicinal and pharmaceutical chemistry .
  • Synthesis of Biologically Active Compounds

    • Summary of the Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Methods of Application : Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results or Outcomes : Indoles have shown many important biological activities including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors and anti-HIV activities .

Future Directions

The field of multicomponent reactions, including those involving 1H-indole-3-carbaldehyde and its derivatives, awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

3-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-8-4-2-3-5-9(8)11-10(7)6-12/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSUORIVDBPKKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C12)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80298761
Record name 3-Methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80298761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1H-indole-2-carbaldehyde

CAS RN

5257-24-9
Record name 5257-24-9
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Record name 3-Methyl-1H-indole-2-carbaldehyde
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Record name 5257-24-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Kothandaraman, SJL Lauw, PWH Chan - Tetrahedron, 2013 - Elsevier
A N-iodosuccinimide (NIS)-mediated method to prepare 1H-indole-2-carbaldehydes efficiently from cycloisomerization of 1-(2-aminophenyl)prop-2-yn-1-ols is described. The reaction is …
Number of citations: 24 www.sciencedirect.com
S Imran, M Taha, M Selvaraj, NH Ismail… - Bioorganic …, 2017 - Elsevier
… The starting material, 3-methyl-1H-indole-2-carbaldehyde I, was reacted with various hydrazides to form compound 1–21. The derivatives 1–21 were tested using various spectroscopic …
Number of citations: 37 www.sciencedirect.com
SS Reddy, BRP Reddy, PVG Reddy - Chinese Chemical Letters, 2015 - Elsevier
… To find the best reaction conditions, we first examined the effect of the catalyst for the Strecker three component reaction of 5-fluoro-3-methyl-1H-indole-2-carbaldehyde (1a), morpholine …
Number of citations: 6 www.sciencedirect.com
C Reddy, JY Shaikh, RG Bhat - The Journal of Organic Chemistry, 2020 - ACS Publications
… of 1-Benzyl-3-methyl-1H-indole-2-carbaldehyde (1e) … mL) was charged 3-methyl-1H-indole-2-carbaldehyde (250 mg, … ) to obtain 1-benzyl-3-methyl-1H-indole-2-carbaldehyde (1e) as a …
Number of citations: 10 pubs.acs.org
Y Ding, L Shen, K Liang, C Xia - The Journal of Organic Chemistry, 2022 - ACS Publications
A strategy for photochemical oxidative cleavage of the aminomethylene group at the C2 position of indole was developed to synthesize C2-carbonyl indoles. The reaction was initiated …
Number of citations: 1 pubs.acs.org
A Boylan - 2021 - uh-ir.tdl.org
… A mixture of 3-methyl-1H-indole-2-carbaldehyde (0.1 mmol), but-3-yn-2-one (0.15 mmol), and Sc(OTf)3 (10 mol%) in MeCN (0.5 mL) was stirred at 21 C for the appropriate time. After …
Number of citations: 0 uh-ir.tdl.org
A Boylan, TS Nguyen, BJ Lundy, JY Li, R Vallakati… - Molecules, 2021 - mdpi.com
… A mixture of 3-methyl-1H-indole-2-carbaldehyde (0.1 mmol), but-3-yn-2-one (0.15 mmol), and Sc(OTf) 3 (10 mol%) in MeCN (0.5 mL) was stirred at 21 C for the appropriate time. After …
Number of citations: 1 www.mdpi.com
V Srinivasulu, I Shehadeh, MA Khanfar… - The Journal of …, 2018 - ACS Publications
… K 2 CO 3 (2.2 mmol) at 0 C was added to a solution of 5-chloro-3-methyl-1H-indole-2-carbaldehyde (2 mmol) in DMF (14 mL). After 30 min, a solution of methyl trans-4-bromo-2-…
Number of citations: 22 pubs.acs.org
DH Dethe, RD Erande, A Ranjan - The Journal of Organic …, 2013 - ACS Publications
Dimeric indole alkaloids represent a structurally unique class of natural products having interesting biological activities. Recently, we reported the first total synthesis of flinderoles B and …
Number of citations: 53 pubs.acs.org
C Lorton, A Voituriez - The Journal of Organic Chemistry, 2018 - ACS Publications
… To our delight, the 3-methyl-1H-indole-2-carbaldehyde substrate was subjected to this reaction and the desired product 3m was obtained in an acceptable yield. In this transformation, …
Number of citations: 19 pubs.acs.org

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